molecular formula C7H4N2O4 B1386495 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1086380-44-0

5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1386495
CAS No.: 1086380-44-0
M. Wt: 180.12 g/mol
InChI Key: HFXDLPQTYUQYJB-UHFFFAOYSA-N
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Description

5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring The presence of the furan ring, which is a five-membered aromatic ring with one oxygen atom, adds to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furfural with hydrazine to form a hydrazone intermediate, which is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxadiazole ring can yield amine derivatives.

Scientific Research Applications

5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The furan and oxadiazole rings play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Furyl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(4-Furyl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(3-Thienyl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the specific positioning of the furan ring, which influences its chemical reactivity and biological activity. The presence of the furan ring at the 3-position, as opposed to the 2- or 4-position, can lead to different electronic and steric effects, making it distinct from its analogs.

Properties

IUPAC Name

5-(furan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7(11)5-8-6(13-9-5)4-1-2-12-3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXDLPQTYUQYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid
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5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 3
5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid
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5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid
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Reactant of Route 6
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